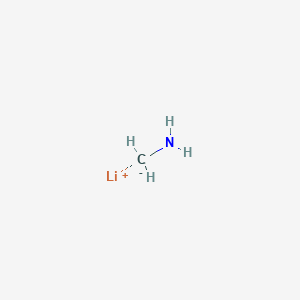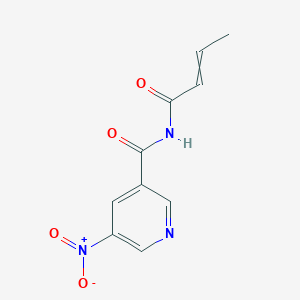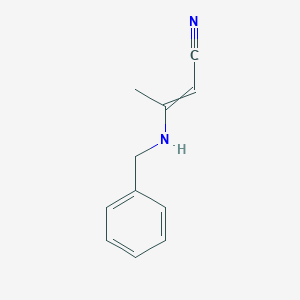
3-(Benzylamino)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)but-2-enenitrile is an organic compound that features a benzylamino group attached to a but-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzylamino)but-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with but-2-enenitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzylamino)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)but-2-enenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in various catalytic cycles, facilitating the formation of desired products through intermediate stages.
Comparison with Similar Compounds
Similar Compounds
3-(N-acetyl-N-benzylamino)-2-formylprop-2-enenitrile: This compound shares a similar structure but includes an acetyl group, which affects its reactivity and applications.
2-benzoyl-3-heteroaromaticprop-2-enenitriles: These compounds have a benzoyl group and are used in different synthetic applications.
Uniqueness
3-(Benzylamino)but-2-enenitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
59333-53-8 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(benzylamino)but-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-7,13H,9H2,1H3 |
InChI Key |
BYRVBQQUFLOHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


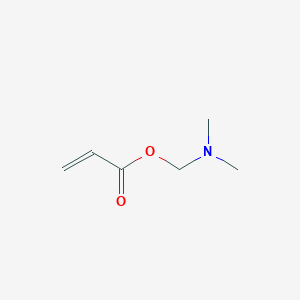
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
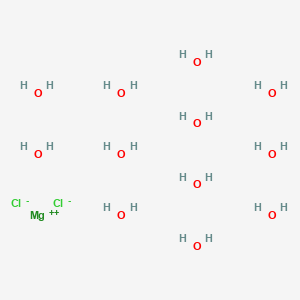
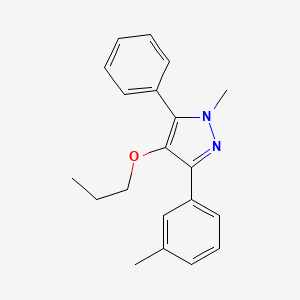
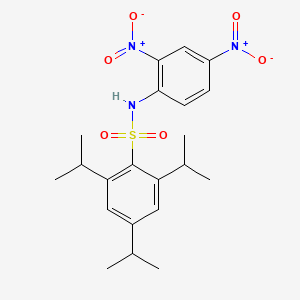
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

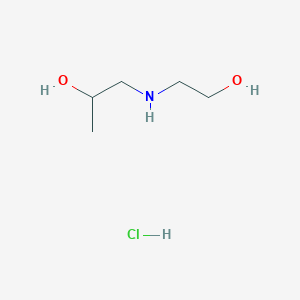
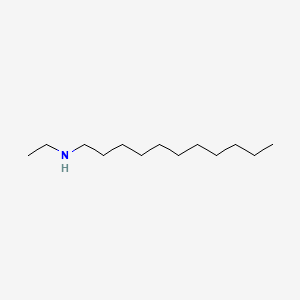

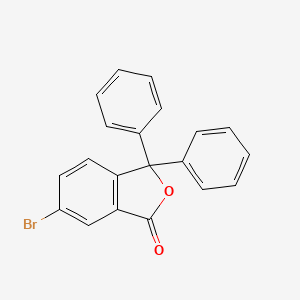
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
